molecular formula C19H19NO2 B11410052 N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11410052
M. Wt: 293.4 g/mol
InChI Key: XWYBRIDBLQILGY-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide (CAS 880404-69-3) is a synthetic benzofuran derivative of significant interest in medicinal chemistry research. With a molecular formula of C 19 H 19 NO 2 and a molecular weight of 293.4 g/mol, this compound serves as a valuable scaffold for the design and development of novel therapeutic agents . The core structure incorporates a benzofuran ring system, a motif widely recognized for its diverse biological and pharmacological activities . Benzofuran derivatives have been extensively studied for their potential applications as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents . Quantitative Structure-Activity Relationship (QSAR) models have been developed for structurally related propanamide and acetamide compounds, demonstrating their potential in anticonvulsant research. These models suggest activity may be linked to interactions with targets such as the γ-aminobutyrate aminotransferase (GABA-AT) enzyme . This makes the compound a promising candidate for researchers focused on neuroscience and the optimization of central nervous system (CNS) active drugs. This product is provided for research purposes only. It is strictly not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO2/c1-14-8-9-18-17(10-14)16(13-22-18)11-19(21)20(2)12-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3

InChI Key

XWYBRIDBLQILGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.

    Substitution Reactions: The introduction of the benzyl and methyl groups can be achieved through substitution reactions. For example, benzylation can be performed using benzyl chloride in the presence of a base, while methylation can be carried out using methyl iodide.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through the reaction of the benzofuran derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl chloride, methyl iodide, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide has demonstrated promising anticancer properties. A study evaluating benzofuran derivatives revealed that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H226) . The structure-activity relationship (SAR) analysis indicated that modifications to the benzofuran moiety could enhance its antiproliferative activity.

Anticonvulsant Properties
Research has suggested that benzofuran-acetamide derivatives possess anticonvulsant activity. In a study involving several synthesized compounds, including those related to this compound, the majority exhibited anticonvulsant effects at doses as low as 30 mg/kg in animal models, indicating their potential in seizure management .

Biological Research

Biochemical Probes
The compound may serve as a biochemical probe for studying specific biological processes. Its ability to interact with various molecular targets makes it suitable for investigating enzyme activity and receptor interactions. For instance, it has been noted for its potential in inhibiting glycogen synthase kinase 3β, which is implicated in various cellular processes, including proliferation and survival of cancer cells .

Antimicrobial and Antitubercular Activities
In addition to its anticancer properties, this compound derivatives have been evaluated for antimicrobial and antitubercular activities. Certain derivatives have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains, highlighting their potential in treating infectious diseases .

Industrial Applications

Pharmaceutical Development
The compound is being explored for its utility as an intermediate in the synthesis of more complex pharmaceuticals. Its structural characteristics allow for the development of new drugs targeting various diseases, including neurodegenerative disorders and cancers .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Reference
This compoundMCF-7 (Breast Cancer)7.70
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamidePC3 (Prostate Cancer)22.19
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideSKNMC (Neuroblastoma)5.41

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The target compound’s N-benzyl-N-methyl substitution likely increases lipophilicity compared to BH36996 (4-methylbenzyl) and BH36997 (3-chlorobenzyl). The chloro group in BH36997 may enhance binding affinity to polar targets but reduce solubility .

Crystallographic and Conformational Analysis

  • Tools like SHELX and ORTEP enable comparison of molecular conformations. For example, the benzofuran core’s planarity and acetamide torsion angles may vary with substituents, influencing intermolecular interactions (e.g., hydrogen bonding in BH36996 vs. halogen bonding in BH36997).

Biological Activity

N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on various studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzofuran Moiety : The benzofuran ring is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzyl Group : This is achieved by reacting a benzyl halide with a suitable nucleophile.
  • Acetamide Formation : The acetamide linkage is formed through reactions with acetic anhydride or acetyl chloride.

These synthetic routes are crucial as they influence the biological properties of the resulting compound.

Anticonvulsant Activity

Research has demonstrated that benzofuran-acetamide derivatives exhibit significant anticonvulsant activity. In one study, compounds similar to this compound were evaluated using the maximal electroshock seizure (MES) model in mice. The results indicated that several derivatives displayed anticonvulsant effects at doses as low as 30 mg/kg. The efficacy was assessed based on their ability to prevent seizure spread, with some compounds showing comparable potency to established anticonvulsants like phenytoin .

Anticancer Activity

This compound and its analogs have also been evaluated for anticancer properties. A study on related compounds indicated that certain derivatives exhibited potent activity against A549 lung cancer cells, demonstrating reduced cell viability and potential for further development as anticancer agents . The structure of these compounds, particularly the presence of specific substituents on the benzofuran ring, plays a significant role in their biological activity.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Impact on Activity
Presence of benzofuran moietyEnhances anticonvulsant and anticancer properties
Substituents on the benzofuran ringInfluence potency and selectivity against cancer cells
Acetamide linkageEssential for biological activity

Studies indicate that modifications in the substituents can lead to variations in potency, highlighting the importance of SAR in drug development .

Case Studies

  • Anticonvulsant Evaluation : A series of benzofuran-acetamide derivatives were tested for their anticonvulsant effects using the MES model. Compounds showed varying degrees of efficacy, with some achieving significant protection against seizures at low doses .
  • Anticancer Screening : In vitro studies demonstrated that certain derivatives reduced viability in A549 cells significantly, suggesting their potential as anticancer agents. The most active compounds were further analyzed for their mechanisms of action and cytotoxic profiles .

Q & A

Q. What are the common synthetic pathways for preparing N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide?

The compound can be synthesized via selective alkylation and condensation reactions. A precursor, 2-(5-methyl-1-benzofuran-3-yl)acetic acid, is first prepared through cyclization of substituted benzofuran intermediates . Subsequent N-alkylation involves reacting the acid derivative with N-benzyl-N-methylamine under coupling agents like EDCI or HATU. Borate-mediated alkylation strategies (e.g., using potassium salts and chloroethanol derivatives) improve selectivity for the N-benzyl-N-methyl group . Purification typically involves column chromatography with ethyl acetate/hexane gradients.

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved using SHELXS (direct methods) and refined with SHELXL . Visualization and packing analysis are performed with Mercury CSD, which enables intermolecular interaction analysis (e.g., π-π stacking, hydrogen bonds) . For example, the benzofuran moiety often exhibits planar geometry, with dihedral angles <5° relative to the acetamide core .

Q. What in vitro assays are used to evaluate its biological activity?

  • Kinase inhibition : Src kinase inhibition is assessed via ELISA-based assays using ATP-binding competition (e.g., KX2-391 as a reference inhibitor) .
  • Anticancer activity : Cell viability is measured using MTT assays on HCT-116, MCF-7, or PC-3 lines. IC₅₀ values are calculated from dose-response curves (72-hour exposure) .
  • Cytotoxicity : Selectivity is verified using non-cancerous cell lines (e.g., HEK-293) to confirm therapeutic windows.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

SAR focuses on modifying:

  • Benzofuran substituents : Electron-donating groups (e.g., 5-methyl) enhance metabolic stability .
  • N-Substituents : Bulky groups (e.g., N-benzyl) improve Src kinase binding affinity, while N-methyl reduces steric hindrance .
  • Acetamide linker : Replacing the methylene group with sulfonyl or cyano groups alters solubility and target engagement .
Substituent ModificationBiological Impact (Example)Reference
5-Methyl on benzofuran↑ Metabolic stability (t₁/₂ > 6 hrs)
N-Benzyl vs. N-Phenyl10-fold ↑ Src kinase inhibition
Acetamide → Sulfonamide↓ LogP (improved aqueous solubility)

Q. What advanced analytical techniques characterize its purity and stability?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) quantify purity (>98%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
  • NMR (¹H/¹³C) : Assignments confirm regioselectivity (e.g., NOESY for spatial proximity of N-benzyl and methyl groups) .
  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>200°C typical for acetamides) .

Q. How to resolve contradictions in substituent effects between in vitro and in vivo studies?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, CYP450 metabolism). Strategies include:

  • Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance absorption .
  • Microsomal stability assays : Identify metabolic hotspots (e.g., benzofuran oxidation) using liver microsomes + NADPH .
  • Pharmacophore modeling : Tools like Schrödinger’s Phase align in vitro activity with 3D target binding (e.g., Src SH2 domain) .

Q. Which computational tools predict its crystallographic behavior and polymorphism?

  • Mercury CSD : Analyzes packing motifs and predicts polymorph stability via lattice energy calculations .
  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces (EPS) for solvent interaction insights .

Q. What in vivo models assess its therapeutic potential and toxicity?

  • Xenograft models : Nude mice implanted with HT-29 tumors evaluate tumor growth inhibition (dosing: 10–50 mg/kg, oral, 21 days) .
  • Toxicokinetics : Plasma exposure (AUC) and organ-specific toxicity (e.g., liver enzymes ALT/AST) are monitored .
  • BBB permeability : In situ brain perfusion models determine CNS applicability .

Q. How to evaluate environmental and metabolic fate?

  • Ames test : Assess mutagenicity (TA98 strain ± S9 metabolic activation) .
  • Hydrolysis studies : pH-dependent stability (t₁/₂ > 24 hrs at pH 7.4) ensures persistence in biological systems .
  • Ecotoxicity : Daphnia magna acute toxicity (48-hr LC₅₀) and algal growth inhibition tests comply with OECD guidelines .

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